![molecular formula C20H22N4 B3061001 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine CAS No. 236745-06-5](/img/structure/B3061001.png)
2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine
説明
The compound “2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine” is a complex organic compound containing multiple pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through methods similar to those used for other pyridine derivatives. For instance, 2-(Pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid (MAA), which can be selectively removed, after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine rings and amine groups. For example, pyridine is a polar molecule and is often used as a solvent in laboratories .科学的研究の応用
Catalysts in Organic Synthesis
The compound 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine and its derivatives have been investigated for their potential as ligands in the development of metal complexes with catalytic activities. For instance, complexes involving palladium and nickel with these ligands have shown high catalytic activities in ethylene dimerization and oligomerization processes. These catalytic systems exhibit selective conversion of ethylene to butene, hexene, and other oligomers under certain conditions, highlighting their potential in the industrial synthesis of higher olefins from ethylene, which is a key feedstock in the chemical industry (Nyamato, Ojwach, & Akerman, 2015; 2016).
Coordination Chemistry and Material Science
Derivatives of this compound have been utilized in the synthesis of various metal complexes that exhibit interesting coordination geometries and properties. These complexes have been studied for their potential applications in material science, including the development of electrooptic films and as models for enzymatic processes like methane monooxygenases. The versatility in coordination behavior makes these ligands suitable for constructing complexes with diverse structural motifs, which can be explored for their optical, electronic, and catalytic properties. For example, zinc(II) complexes with these ligands have been examined for their phosphatase activity and potential in hydroxylation reactions, mimicking the action of natural enzymes (Facchetti et al., 2006; Sankaralingam & Palaniandavar, 2014).
Supramolecular Chemistry
The ability of these ligands to form hydrogen bonds and π-π interactions makes them interesting candidates for the design of supramolecular assemblies. Research in this area focuses on how these ligands, through their coordination to metal centers, can lead to the formation of novel supramolecular architectures. These structures are of interest for their potential applications in molecular recognition, sensing, and as components in molecular electronic devices. The intricate hydrogen bonding and π-stacking interactions observed in these complexes contribute to our understanding of the forces that govern supramolecular assembly and provide a basis for designing new materials with specific functions (Jacobs, Chan, & O'Connor, 2013).
将来の方向性
The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. Pyridine derivatives have found use in a variety of fields, including the pharmaceutical industry, the production of dyes and pigments, and as solvents and reagents in chemistry .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Based on the structure, it can be inferred that the pyridin-2-yl groups might be involved in π-π stacking interactions with aromatic amino acids in the target proteins
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The presence of multiple nitrogen atoms in the molecule suggests that it might have good solubility in water, which could potentially enhance its bioavailability .
Result of Action
Based on its structure, it might interact with various biological targets and influence their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment might affect the protonation state of the nitrogen atoms in the molecule, which could in turn influence its interaction with biological targets . Additionally, the presence of other compounds in the environment might affect its stability and efficacy .
特性
IUPAC Name |
2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-4-12-21-18(7-1)10-15-24(17-20-9-3-6-14-23-20)16-11-19-8-2-5-13-22-19/h1-9,12-14H,10-11,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVNIYZQBAOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573407 | |
| Record name | 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
CAS RN |
236745-06-5 | |
| Record name | 2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



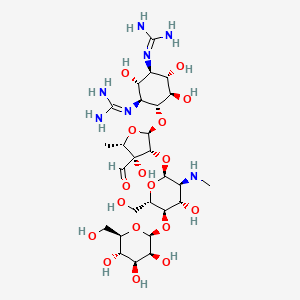
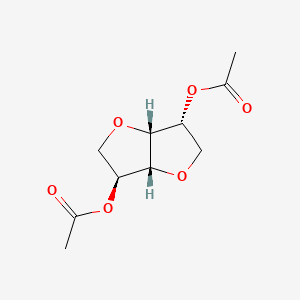

![Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-](/img/structure/B3060922.png)
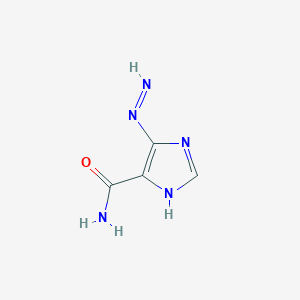
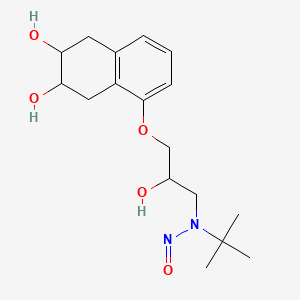
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)

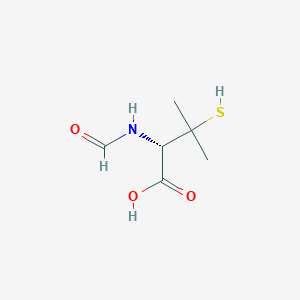
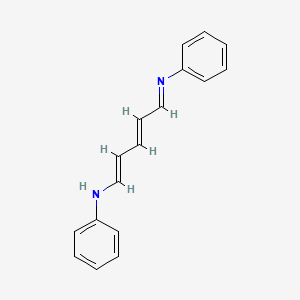

![1-Azabicyclo[2.2.2]octan-3-ol, 3-(10H-phenothiazin-10-ylmethyl)-](/img/structure/B3060939.png)